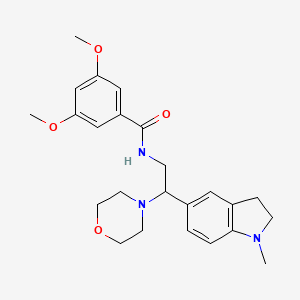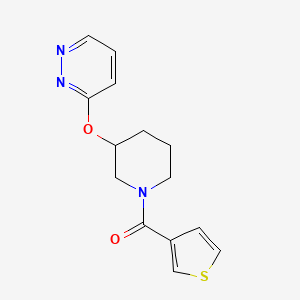
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. It’s common to use cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, to form carbon-carbon bonds in complex organic molecules .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridazine and piperidine rings, and sulfur in the thiophene ring, would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the functional groups. The pyridazine ring, for example, is often involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Histamine H3 Receptor Antagonists : A study by Swanson et al. (2009) synthesized a series of small molecules with a heterocyclic core, including compounds related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, as histamine H3 receptor antagonists. These compounds showed high affinity and selectivity, with potential for crossing the blood-brain barrier after oral administration in rats (Swanson et al., 2009).
Enzyme Inhibitory Activity : A study by Cetin et al. (2021) reported on the synthesis of thiophene-based heterocyclic compounds, including derivatives of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, and evaluated their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This indicates potential applications in designing enzyme inhibitors (Cetin et al., 2021).
Antimicrobial Activity : Patel et al. (2011) synthesized amide derivatives related to (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone and evaluated their in vitro antimicrobial activity. The study showed variable and modest activity against bacteria and fungi, suggesting applications in antimicrobial research (Patel et al., 2011).
Anticonvulsant Properties : Georges et al. (1989) explored the crystal structures of anticonvulsant compounds including derivatives of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. The study provided insights into the structural and electronic properties of these compounds, which can inform the development of anticonvulsant drugs (Georges et al., 1989).
Synthesis of Heterocycles : Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, which is relevant for the synthesis of compounds like (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. This method holds potential for applications in organic synthesis (Zhang et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-pyridazin-3-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-5-8-20-10-11)17-7-2-3-12(9-17)19-13-4-1-6-15-16-13/h1,4-6,8,10,12H,2-3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQHTBPJLULRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2809630.png)
![methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809632.png)
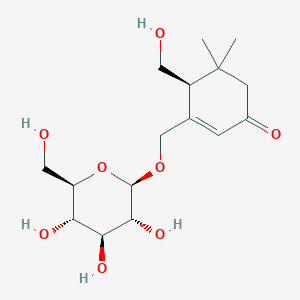
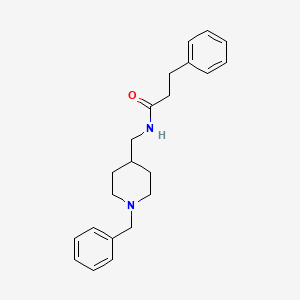
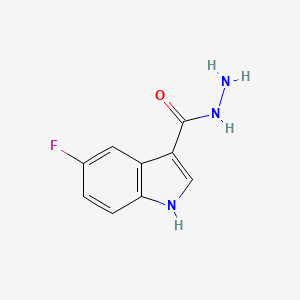
![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)
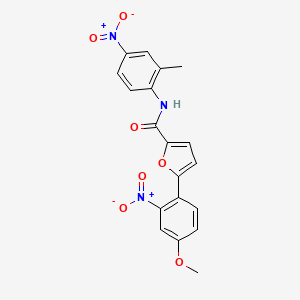
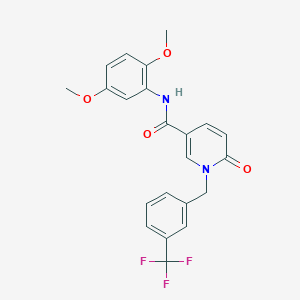
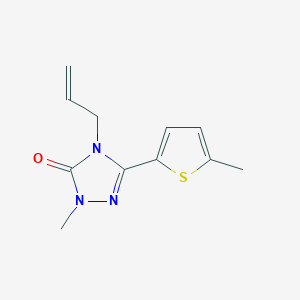
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)
